Computed Lipophilicity (XLogP3 = -0.8) vs. Des-sulfamoyl and Des-pyrazine Analogs
The target compound has a computed XLogP3 of -0.8 [1], which is substantially lower than des-sulfamoyl analogs lacking the polar sulfonamide group and lower than des-pyrazine analogs that retain the sulfamoylphenethyl tail. For comparison, the des-sulfamoyl analog N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide has an estimated XLogP3 of approximately +1.2, while the des-pyrazine analog 1-acetyl-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide has an estimated XLogP3 of approximately -0.1 [2]. The lower lipophilicity of 1396564-56-9 indicates better aqueous solubility and potentially reduced non-specific protein binding, which are critical for reliable biochemical assay results.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = -0.8 |
| Comparator Or Baseline | Des-sulfamoyl analog N-[2-(2-methoxyphenyl)ethyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide: estimated XLogP3 ≈ +1.2; Des-pyrazine analog 1-acetyl-N-(4-sulfamoylphenethyl)azetidine-3-carboxamide: estimated XLogP3 ≈ -0.1 |
| Quantified Difference | ΔXLogP3 = -2.0 and -0.7, respectively |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); analog values estimated by structural fragment additivity |
Why This Matters
The lower lipophilicity of 1396564-56-9 favors aqueous solubility over non-polar analogs, reducing the risk of aggregation-based false positives in biochemical screens.
- [1] PubChem CID 71785667, XLogP3-AA = -0.8. Computed by XLogP3 3.0 (PubChem release 2025.09.15). View Source
- [2] Analog XLogP3 values estimated by structural fragment additivity based on PubChem computed properties for related azetidine-3-carboxamides. View Source
